2-(3-Cyclohexylpropionyl)oxazole
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Overview
Description
2-(3-Cyclohexylpropionyl)oxazole is a chemical compound with the molecular formula C12H17NO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a cyclohexyl group attached to a propionyl moiety, which is further connected to an oxazole ring.
Preparation Methods
The synthesis of 2-(3-Cyclohexylpropionyl)oxazole can be achieved through various synthetic routes. One common method involves the condensation of cyclohexylpropionic acid with an appropriate oxazole precursor under specific reaction conditions . Industrial production methods may utilize catalytic systems to enhance the efficiency and yield of the synthesis. Magnetic nanocatalysts, for example, have been explored for the preparation of oxazole derivatives due to their high stability and ease of separation from the reaction mixture .
Chemical Reactions Analysis
2-(3-Cyclohexylpropionyl)oxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(3-Cyclohexylpropionyl)oxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Cyclohexylpropionyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s cyclohexylpropionyl moiety may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
2-(3-Cyclohexylpropionyl)oxazole can be compared with other oxazole derivatives, such as:
- **Mubrit
Aleglitazar: An antidiabetic agent with a similar oxazole core structure.
Ditazole: A platelet aggregation inhibitor.
Properties
IUPAC Name |
3-cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11(12-13-8-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWFDVDGCXETNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642051 |
Source
|
Record name | 3-Cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-06-3 |
Source
|
Record name | 3-Cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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